1,1,7-trichlorohept-1-en-3-one
Overview
Description
1,1,7-trichlorohept-1-en-3-one is an organic compound with the molecular formula C7H9Cl3O .
Scientific Research Applications
1,1,7-trichlorohept-1-en-3-one has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of pyrazole herbicides.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,7-trichlorohept-1-en-3-one can be synthesized through a multi-step process starting from 5-chloroamyl nitrile. The synthetic route involves the following steps :
Hydrolysis: 5-chloroamyl nitrile is hydrolyzed to produce 5-chlorovaleric acid.
Acylation: The 5-chlorovaleric acid is then converted to 5-chlorovaleryl chloride through acylation.
Addition Reaction: 5-chlorovaleryl chloride undergoes an addition reaction with 1,1-dichloroethylene.
Elimination Reaction: The final step involves an elimination reaction to form this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for high yield and purity. The product is typically obtained with a purity of over 99% and a yield of approximately 85.9% .
Chemical Reactions Analysis
Types of Reactions: 1,1,7-trichlorohept-1-en-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Reduction Reactions: The ketone group can be reduced to an alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Substitution: Products include various substituted derivatives of this compound.
Reduction: The major product is 1,1,7-trichloro-1-hepten-3-ol.
Oxidation: The major product is 1,1,7-trichloroheptanoic acid.
Mechanism of Action
The mechanism of action of 1,1,7-trichlorohept-1-en-3-one involves its interaction with specific molecular targets and pathways . The compound’s chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, making it a compound of interest in both agricultural and pharmaceutical research.
Comparison with Similar Compounds
1,1,7-trichlorohept-1-en-3-one can be compared with other chlorinated ketones and related compounds :
This compound: Similar in structure but with different reactivity and applications.
1,1,7-Trichloro-1-hepten-3-ol: The reduced form of this compound.
1,1,7-Trichloroheptanoic acid: The oxidized form of this compound.
The uniqueness of this compound lies in its specific reactivity and the ability to serve as a versatile intermediate in various chemical syntheses.
Properties
IUPAC Name |
1,1,7-trichlorohept-1-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3O/c8-4-2-1-3-6(11)5-7(9)10/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMNPJGKBMARFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC(=O)C=C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446081 | |
Record name | 1,1,7-TRICHLORO-1-HEPTEN-3-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158355-41-0 | |
Record name | 1,1,7-TRICHLORO-1-HEPTEN-3-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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